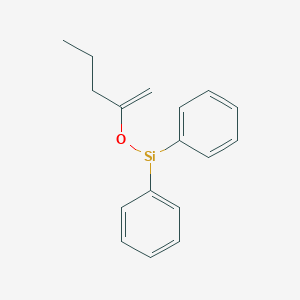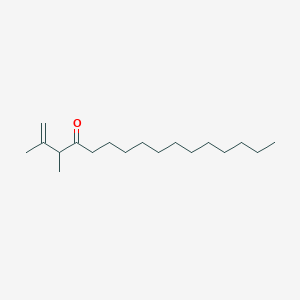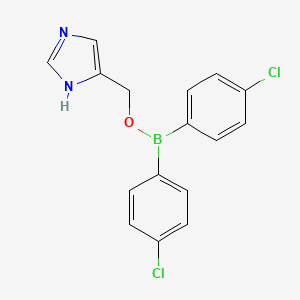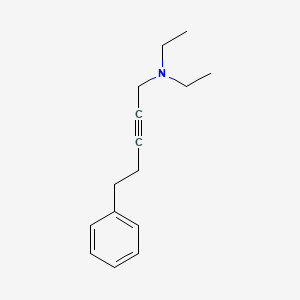
Methyl 3-bromooct-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromooct-2-enoate: is an organic compound with the molecular formula C9H15BrO2 It is a brominated ester that features a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-bromooct-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl oct-2-enoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Methyl 3-bromooct-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in the saturation of the double bond.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or bromine (Br2) in dichloromethane for halogenation.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of methyl 3-hydroxyoct-2-enoate or methyl 3-aminooct-2-enoate.
Addition Reactions: Formation of methyl 3,4-dibromooctanoate or methyl octanoate.
Oxidation Reactions: Formation of 3-bromooctanoic acid or other oxidized derivatives.
科学的研究の応用
Methyl 3-bromooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-bromooct-2-enoate depends on its reactivity and the specific context in which it is used. In general, the compound can act as an electrophile due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and modifying molecular structures.
類似化合物との比較
Methyl 3-bromomethylbut-3-enoate: Similar in structure but with a different alkyl chain length.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a bromine atom.
Uniqueness: Methyl 3-bromooct-2-enoate is unique due to its specific combination of a bromine atom and an ester group, which imparts distinct reactivity and properties. Its longer alkyl chain compared to similar compounds can influence its solubility, boiling point, and overall chemical behavior.
特性
CAS番号 |
832734-25-5 |
|---|---|
分子式 |
C9H15BrO2 |
分子量 |
235.12 g/mol |
IUPAC名 |
methyl 3-bromooct-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-3-4-5-6-8(10)7-9(11)12-2/h7H,3-6H2,1-2H3 |
InChIキー |
CPVWVZJZYJUGQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=CC(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)






![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)



